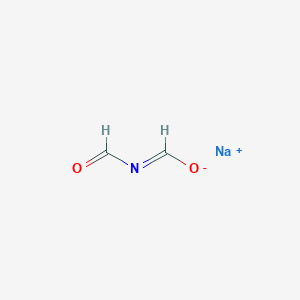

sodium;N-formylmethanimidate

Beschreibung

Sodium;N-formylmethanimidate (systematic IUPAC name pending) is a sodium salt derivative of N-formylmethanimidic acid. Methanimidates are reactive intermediates in organic synthesis, often utilized in the preparation of heterocycles or as ligands in coordination chemistry. The sodium counterion may enhance solubility and stability, distinguishing it from neutral esters like ethyl N-phenylmethanimidate .

Eigenschaften

IUPAC Name |

sodium;N-formylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXDSDLNUKLDBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=NC=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium;N-formylmethanimidate can be synthesized through the reaction of sodium formate with formamide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of sodium;N-formylmethanimidate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain a high-purity product.

Types of Reactions:

Oxidation: Sodium;N-formylmethanimidate can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form simpler compounds, often using reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, dimethyl sulfoxide.

Major Products Formed:

Oxidation Products: Formic acid, carbon dioxide.

Reduction Products: Methanol, formaldehyde.

Substitution Products: Various substituted formamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Sodium;N-formylmethanimidate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of formamides and other derivatives.

Biology: Investigated for its potential role in biochemical pathways involving formylation reactions.

Medicine: Explored for its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.

Industry: Utilized in the manufacture of resins, adhesives, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium;N-formylmethanimidate involves its ability to act as a formylating agent. It introduces a formyl group (HCO) to other compounds, which can significantly alter their chemical properties. This formylation process is crucial in various synthetic pathways, particularly in the formation of formamides and related compounds.

Vergleich Mit ähnlichen Verbindungen

Ethyl N-Phenylmethanimidate (CAS 6780-49-0)

- Structure: Ethyl N-phenylmethanimidate (C₉H₁₁NO) contains a methanimidate group (–N=C–O–) linked to a phenyl ring and an ethoxy group.

- Physical Properties : Boiling point: 101–102°C at 15 mmHg; air- and moisture-sensitive .

- Applications : Used as a reagent in organic synthesis, particularly for forming imidates and amidines.

Formetanate Hydrochloride (CAS 23422-53-9)

- Structure : A carbamate pesticide with a methanimidamide core (–N=C–N–) linked to a substituted phenyl group and a methylcarbamate moiety .

- Applications : Acaricide and insecticide targeting mites and aphids (e.g., Carzol SP).

- Key Differences: Formetanate hydrochloride is a charged species (monohydrochloride) with a carbamate group, conferring biological activity absent in sodium;N-formylmethanimidate. The latter’s formyl group may enhance reactivity in non-biological contexts .

Methanimidamide Derivatives (e.g., 105559-08-8)

- Structure : Substituted thienyl and sulfonyl groups distinguish this derivative ().

- Applications: Not explicitly stated, but similar compounds are explored in medicinal chemistry for enzyme inhibition.

- Key Differences : The sodium;N-formylmethanimidate lacks the complex heterocyclic and sulfonyl substituents seen here, simplifying its reactivity profile .

Comparative Data Table

*Inferred properties based on structural analogs.

Research Findings and Functional Insights

- Reactivity : Sodium;N-formylmethanimidate’s formyl group may act as an electrophilic site, contrasting with ethyl N-phenylmethanimidate’s neutral, aromatic-stabilized structure .

- Biological Relevance : Unlike formetanate hydrochloride, sodium;N-formylmethanimidate lacks pesticidal carbamate groups, suggesting divergent applications .

- Synthetic Utility : The sodium counterion likely improves solubility in polar solvents, facilitating its use in aqueous-phase reactions compared to hydrophobic analogs like ethyl N-phenylmethanimidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.